molecular formula C18H22N4O4S2 B2450739 1-[4-(dimethylsulfamoyl)benzoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide CAS No. 1206996-86-2

1-[4-(dimethylsulfamoyl)benzoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2450739
CAS No.: 1206996-86-2
M. Wt: 422.52
InChI Key: TWPWEKFJQVIKJL-UHFFFAOYSA-N
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Description

1-[4-(dimethylsulfamoyl)benzoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a thiazole ring, and a benzoyl group with a dimethylsulfamoyl substituent. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(dimethylsulfamoyl)benzoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzoyl group: This step often involves acylation reactions using benzoyl chloride or similar reagents.

    Attachment of the dimethylsulfamoyl group: This can be done through sulfonamide formation reactions.

    Incorporation of the thiazole ring: This might involve heterocyclic synthesis techniques.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

1-[4-(dimethylsulfamoyl)benzoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This might involve the oxidation of the thiazole ring or the piperidine ring.

    Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the benzoyl or thiazole rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-[4-(dimethylsulfamoyl)benzoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(N,N-dimethylsulfamoyl)benzoyl)piperidine-4-carboxamide: Lacks the thiazole ring.

    N-(thiazol-2-yl)piperidine-4-carboxamide: Lacks the benzoyl and dimethylsulfamoyl groups.

    1-(4-benzoyl)piperidine-4-carboxamide: Lacks the dimethylsulfamoyl and thiazole groups.

Uniqueness

1-[4-(dimethylsulfamoyl)benzoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-[4-(dimethylsulfamoyl)benzoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S2/c1-21(2)28(25,26)15-5-3-14(4-6-15)17(24)22-10-7-13(8-11-22)16(23)20-18-19-9-12-27-18/h3-6,9,12-13H,7-8,10-11H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPWEKFJQVIKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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